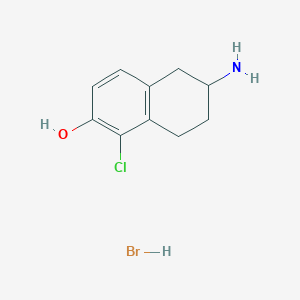
6-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide is a chemical compound with a unique structure that includes an amino group, a chlorine atom, and a hydroxyl group attached to a tetrahydronaphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, naphthalene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The amino group is then chlorinated using reagents like thionyl chloride.
Hydroxylation: The resulting compound undergoes hydroxylation to introduce the hydroxyl group.
Hydrobromide Formation: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the chlorine atom, yielding a simpler amine derivative.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydro-1-naphthylamine: Similar structure but lacks the chlorine and hydroxyl groups.
6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol: Similar structure but lacks the chlorine atom.
6-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol: Similar structure but without the hydrobromide salt.
Uniqueness
The presence of both the chlorine and hydroxyl groups in 6-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
67544-45-0 |
|---|---|
分子式 |
C10H13BrClNO |
分子量 |
278.57 g/mol |
IUPAC名 |
6-amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide |
InChI |
InChI=1S/C10H12ClNO.BrH/c11-10-8-3-2-7(12)5-6(8)1-4-9(10)13;/h1,4,7,13H,2-3,5,12H2;1H |
InChIキー |
IGOAFKPVUOGEHM-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(CC1N)C=CC(=C2Cl)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















